molecular formula C19H17NO4 B2774773 N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide CAS No. 923195-88-4

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide

Cat. No.: B2774773
CAS No.: 923195-88-4
M. Wt: 323.348
InChI Key: FLHMDTHJTBIMQT-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an ethoxyphenyl group and an acetamide moiety attached to a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide typically involves the condensation of 4-ethoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by the addition of acetic anhydride to introduce the acetamide group. The crude product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that contribute to its analgesic and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    Paracetamol: N-(4-hydroxyphenyl)acetamide, widely used as an analgesic and antipyretic.

    Coumarin Derivatives: Various chromen-4-one derivatives with diverse biological activities.

Uniqueness

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide stands out due to its unique combination of an ethoxyphenyl group and a chromen-4-one core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-15-7-4-13(5-8-15)18-11-17(22)16-9-6-14(20-12(2)21)10-19(16)24-18/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHMDTHJTBIMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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